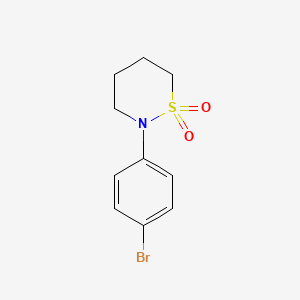

2-(4-Bromophenyl)thiazinane 1,1-dioxide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromophenyl)thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERFCXIVDCLPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57446-43-2 | |

| Record name | 2-(4-bromophenyl)-1lambda6,2-thiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Conformational Analysis of 2 4 Bromophenyl Thiazinane 1,1 Dioxide

High-Resolution Spectroscopic Techniques for Structural Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous assignment of the molecular structure of 2-(4-Bromophenyl)thiazinane 1,1-dioxide in solution. These techniques provide detailed information about the connectivity of atoms, the chemical environment of nuclei, the elemental composition, and the functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-(4-Bromophenyl)thiazinane 1,1-dioxide, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons of the 4-bromophenyl group would typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) due to the para-substitution pattern. The protons on the thiazinane ring would exhibit more complex splitting patterns in the aliphatic region (δ 2.0-4.0 ppm), reflecting their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being adjacent to the aromatic ring and the nitrogen atom, would likely resonate at a downfield chemical shift compared to the other ring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The 4-bromophenyl group would display characteristic signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a lower chemical shift due to the halogen's electronegativity. The carbons of the thiazinane ring would appear in the aliphatic region (δ 20-60 ppm).

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for definitive structural confirmation.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to establish the connectivity of the protons within the thiazinane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds) between protons and carbons, which is vital for confirming the connection between the 4-bromophenyl group and the thiazinane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly important for conformational analysis. NOESY experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. For 2-(4-Bromophenyl)thiazinane 1,1-dioxide, NOESY would help determine the preferred conformation of the thiazinane ring (e.g., chair, boat, or twist-boat) and the orientation of the 4-bromophenyl substituent (axial or equatorial). Cross-peaks between protons on the aromatic ring and specific protons on the thiazinane ring would provide clear evidence for their spatial proximity.

| Technique | Information Obtained | Expected Observations for 2-(4-Bromophenyl)thiazinane 1,1-dioxide |

| ¹H NMR | Proton chemical environments and coupling | Aromatic signals (δ 7.0-8.0 ppm), Aliphatic signals for thiazinane ring (δ 2.0-4.0 ppm) |

| ¹³C NMR | Carbon skeleton | Aromatic signals (δ 120-140 ppm), Aliphatic signals (δ 20-60 ppm) |

| COSY | H-H connectivity | Correlation between adjacent protons on the thiazinane ring |

| HSQC | Direct C-H correlation | Correlation of each proton signal to its corresponding carbon signal |

| HMBC | Long-range C-H correlation | Correlation between protons on the phenyl ring and C2 of the thiazinane ring |

| NOESY | Through-space proton proximity | Determination of the axial/equatorial orientation of the bromophenyl group |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula of 2-(4-Bromophenyl)thiazinane 1,1-dioxide. The presence of bromine would be readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can also provide structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this molecule might include:

Loss of the bromophenyl group.

Cleavage of the thiazinane ring.

Loss of SO₂.

The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

| Ionization Method | Information Provided | Expected m/z Values and Fragments |

| HRMS (ESI) | Precise molecular formula | [M+H]⁺ with high mass accuracy, confirming C₁₀H₁₂BrNO₂S |

| MS (EI) | Fragmentation pattern | Molecular ion peak with Br isotopic pattern, fragments corresponding to loss of C₆H₄Br, SO₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of 2-(4-Bromophenyl)thiazinane 1,1-dioxide would be expected to show characteristic absorption bands for:

SO₂ group: Strong asymmetric and symmetric stretching vibrations typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-N stretching: In the range of 1250-1020 cm⁻¹.

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching: Below 3000 cm⁻¹.

C=C stretching of the aromatic ring: In the 1600-1450 cm⁻¹ region.

C-Br stretching: Typically in the lower frequency region (600-500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the sulfone group and the aromatic ring are often strong in the Raman spectrum.

| Spectroscopy | Functional Group | Expected Wavenumber (cm⁻¹) |

| FT-IR | SO₂ asymmetric stretch | 1350-1300 |

| FT-IR | SO₂ symmetric stretch | 1160-1120 |

| FT-IR/Raman | Aromatic C-H stretch | > 3000 |

| FT-IR/Raman | Aliphatic C-H stretch | < 3000 |

| FT-IR/Raman | Aromatic C=C stretch | 1600-1450 |

Solid-State Structural Characterization via Single-Crystal X-ray Diffraction

Elucidation of Molecular Geometry and Bond Parameters

An X-ray crystal structure would reveal the precise spatial arrangement of all atoms in the molecule. Key parameters that would be determined include:

The conformation of the six-membered thiazinane ring (e.g., a distorted chair conformation).

The orientation of the 4-bromophenyl group relative to the thiazinane ring (axial or equatorial).

Precise bond lengths and angles for the entire molecule, including the S-O, S-C, S-N, C-N, C-C, and C-Br bonds.

These experimentally determined parameters can be compared with theoretical calculations to gain further insight into the molecule's electronic structure.

| Parameter | Description | Expected Finding |

| Ring Conformation | 3D shape of the thiazinane ring | Likely a chair or distorted chair conformation |

| Substituent Orientation | Position of the bromophenyl group | Axial or equatorial, influencing steric interactions |

| Bond Lengths (Å) | Internuclear distances | Values consistent with standard single and double bonds |

| **Bond Angles (°) ** | Angles between adjacent bonds | Tetrahedral and trigonal planar geometries around sp³ and sp² carbons |

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray diffraction also elucidates how molecules are arranged in the crystal lattice. This analysis reveals the nature and geometry of intermolecular interactions that stabilize the crystal structure. For 2-(4-Bromophenyl)thiazinane 1,1-dioxide, potential intermolecular interactions could include:

Hydrogen bonds: If any N-H protons are present, they could form hydrogen bonds with the oxygen atoms of the sulfone group of neighboring molecules.

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen in adjacent molecules.

π-π stacking: The aromatic bromophenyl rings could stack on top of each other.

Understanding these interactions is crucial for predicting the physical properties of the solid material, such as its melting point and solubility.

Conformational Preferences in the Solid State

The solid-state conformation of thiazinane derivatives is pivotal for understanding their intermolecular interactions within a crystal lattice. While direct crystallographic data for 2-(4-Bromophenyl)thiazinane 1,1-dioxide is not extensively detailed in publicly available literature, analysis of closely related structures provides significant insight into its likely conformational preferences.

X-ray crystallography is the definitive method for determining solid-state structures. For analogous heterocyclic compounds, such as certain benzothiazine derivatives, the thiazine (B8601807) ring has been observed to adopt a half-chair conformation. nih.gov In one such related structure, the sulfur and nitrogen atoms were displaced on opposite sides of the mean plane formed by the other atoms of the ring. nih.gov This arrangement is a common feature for six-membered heterocyclic rings, as it minimizes steric strain.

The orientation of the 4-bromophenyl substituent at the C2 position is a critical factor. In the solid state, this bulky aromatic group is expected to occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the thiazinane ring. This preference is a general principle in the conformational analysis of substituted cyclohexanes and related heterocyclic systems. The specific torsion angles defining the ring's pucker and the orientation of the substituent would be precisely determined by X-ray diffraction analysis.

Table 1: Crystallographic Data for an Analogous Benzothiazine Compound (Note: This data is for (2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone and is presented to illustrate typical parameters for related structures.) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0433 (4) |

| b (Å) | 8.5491 (3) |

| c (Å) | 14.7841 (5) |

| β (°) | 106.3950 (19) |

| Volume (ų) | 1460.27 (9) |

Dynamic Conformational Analysis of the Thiazinane Ring System

In solution, the thiazinane ring of 2-(4-Bromophenyl)thiazinane 1,1-dioxide is not static but undergoes dynamic conformational changes. The primary analytical technique for studying these dynamics is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govauremn.org.br

The thiazinane ring is expected to exist in a conformational equilibrium, primarily between two chair-like forms. In this equilibrium, the 4-bromophenyl group can occupy either an axial or an equatorial position. Due to the steric bulk of the 4-bromophenyl group, the equilibrium is heavily skewed towards the conformer where this substituent is in the equatorial position, as this minimizes unfavorable 1,3-diaxial interactions.

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), provides detailed information about the ring's conformation. nih.gov The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, the predominant chair conformation and the orientation of substituents can be inferred.

Variable temperature NMR studies can also be employed to study the dynamics of ring inversion. At lower temperatures, the rate of interconversion between the chair forms can be slowed sufficiently to observe distinct signals for the axial and equatorial protons, allowing for the determination of the energy barrier for this process.

Determination of Absolute and Relative Stereochemistry

The determination of stereochemistry is fundamental to understanding the three-dimensional structure of a molecule, especially when chiral centers are present. For 2-(4-Bromophenyl)thiazinane 1,1-dioxide, the carbon atom at the 2-position (C2), which bears the 4-bromophenyl group, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-2-(4-Bromophenyl)thiazinane 1,1-dioxide.

Relative Stereochemistry: The relative stereochemistry within the thiazinane ring can be established using techniques like NMR spectroscopy. The coupling constants and Nuclear Overhauser Effect (NOE) data can reveal the spatial proximity of different protons and thus the relative orientation of substituents on the ring. For instance, a strong NOE between the proton at C2 and axial protons at C4 and C6 would suggest an axial orientation of the C2 proton and, consequently, an equatorial 4-bromophenyl group.

Absolute Stereochemistry: Determining the absolute stereochemistry (distinguishing between the R and S enantiomers) requires methods that are sensitive to chirality.

X-ray Crystallography of a Chiral Derivative: One of the most reliable methods is single-crystal X-ray diffraction. If the compound crystallizes in a chiral space group or is co-crystallized with a known chiral molecule (chiral auxiliary), the absolute configuration can be determined.

Chiral Chromatography: The enantiomers can be separated using chiral high-performance liquid chromatography (HPLC). While this method separates the enantiomers, it does not assign the absolute configuration without a reference standard.

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry can be assigned. iu.edu.sa

Table 2: Methods for Stereochemical Determination

| Method | Information Provided | Description |

| NMR Spectroscopy | Relative Stereochemistry | Utilizes coupling constants and NOE to determine the spatial relationship between atoms within the molecule. nih.govauremn.org.br |

| Single-Crystal X-ray Diffraction | Absolute Stereochemistry | Provides a definitive 3D structure of the molecule in the solid state, allowing for the assignment of R/S configuration. |

| Chiral HPLC | Enantiomer Separation | Separates enantiomers, which can then be characterized by other methods. |

| Vibrational Circular Dichroism | Absolute Stereochemistry | Compares experimental and computationally predicted spectra to assign the absolute configuration. iu.edu.sa |

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl Thiazinane 1,1 Dioxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of this size. nih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. researchgate.netnih.gov

These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. The results from such studies are expected to be in good agreement with experimental data, for instance, from X-ray diffraction. nih.gov The total electronic energy calculated for the optimized geometry provides information about the molecule's stability.

Table 1: Representative Geometric Parameters Calculated by DFT (Note: This table illustrates the type of data obtained from DFT calculations; specific values for 2-(4-Bromophenyl)thiazinane 1,1-dioxide would require a dedicated computational study.)

| Parameter | Description |

|---|---|

| Bond Length (Å) | The distance between the nuclei of two bonded atoms (e.g., S=O, C-N, C-Br). |

| Bond Angle (°) | The angle formed by three connected atoms (e.g., O-S-O, C-N-C). |

| Dihedral Angle (°) | The angle between two intersecting planes, crucial for defining the conformation of the thiazinane ring. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. nih.govnih.gov While computationally more demanding than DFT, ab initio methods can provide higher accuracy for certain molecular properties. researchgate.net They are often used to benchmark results obtained from DFT. For instance, while HF methods might systematically underestimate bond lengths, they provide a foundational wavefunction from which more complex and accurate calculations can be built. researchgate.netnih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic parameters that are essential for molecular characterization. Theoretical calculations can provide valuable support for the interpretation of experimental spectra.

Vibrational Frequencies: DFT and ab initio methods can compute the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govorientjchem.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. nih.govorientjchem.org These calculations help in assigning specific vibrational modes, such as C-H stretching, S=O stretching, and the characteristic vibrations of the bromophenyl group, to the observed spectral bands. orientjchem.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The predicted chemical shifts are compared to experimental data to confirm the molecular structure. mdpi.com

Table 2: Representative Predicted Spectroscopic Data (Note: This table illustrates the type of data generated. Actual values would result from specific calculations.)

| Parameter | Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | (Calculated) | (Measured) |

| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | (Calculated) | (Measured) |

Molecular Dynamics Simulations for Conformational Landscape Exploration

The thiazinane ring in 2-(4-Bromophenyl)thiazinane 1,1-dioxide is not rigid and can adopt various conformations, such as chair and boat forms. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the molecule's dynamics, researchers can explore its conformational landscape and identify the most stable and populated conformations. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comethz.ch

HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. Regions of high HOMO density indicate likely sites for electrophilic attack.

LUMO: This orbital acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and chemical potential, can be calculated to quantify the molecule's reactivity. researchgate.net

Table 3: Representative Frontier Molecular Orbital and Reactivity Data (Note: This table shows the parameters derived from FMO analysis.)

| Parameter | Description | Formula |

|---|---|---|

| E(HOMO) (eV) | Energy of the Highest Occupied Molecular Orbital. | - |

| E(LUMO) (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | - |

| Energy Gap (ΔE) | A measure of chemical reactivity and stability. | E(LUMO) - E(HOMO) |

| Chemical Hardness (η) | Resistance to change in electron distribution. | (E(LUMO) - E(HOMO)) / 2 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for understanding charge distribution and predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. researchgate.netchemrxiv.org

The MEP map is color-coded to indicate different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. These are often found around electronegative atoms like oxygen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack.

Green regions: Represent areas of neutral or near-zero potential.

For 2-(4-Bromophenyl)thiazinane 1,1-dioxide, MEP analysis would likely show negative potential around the sulfonyl oxygen atoms, identifying them as sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential might be located on the hydrogen atoms, particularly the one attached to the nitrogen in the thiazinane ring. researchgate.net

Due to the highly specific nature of the query regarding "," and a lack of available public research data directly addressing the theoretical mechanistic elucidation of its reactions, a detailed article with extensive data tables on this specific compound cannot be generated at this time.

Scientific research, particularly in the realm of computational chemistry, is a progressive field. Studies involving specific derivatives such as 2-(4-Bromophenyl)thiazinane 1,1-dioxide may be part of ongoing research that has not yet been published. Theoretical investigations require significant computational resources and expertise, and as such, are often focused on compounds with known biological activity or specific industrial applications to warrant the investment.

While general synthetic methods and the chemical reactivity of the broader thiazinane 1,1-dioxide class are documented in chemical literature, specific computational and theoretical mechanistic studies on the 2-(4-bromophenyl) substituted variant are not presently available in the public domain. Such studies would typically involve quantum chemical calculations to determine reaction pathways, transition states, and the electronic properties of the molecule, which are crucial for a detailed mechanistic understanding.

Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive article on the computational and theoretical aspects of 2-(4-Bromophenyl)thiazinane 1,1-dioxide can be compiled.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 2 4 Bromophenyl Thiazinane 1,1 Dioxide Derivatives

Elucidation of Reaction Mechanisms in Organic Transformations

The synthesis of the thiazinane 1,1-dioxide core and its derivatives involves various organic transformations, the mechanisms of which are crucial for optimizing reaction yields and achieving stereoselectivity. Synthetic strategies often include multi-step sequences where understanding the reaction pathway is key. For instance, the construction of the 1,2-thiazinane-1,1-dioxide ring can be achieved from corresponding amino-halides or amino-alcohols. nih.gov The process involves reaction with a sulfonyl chloride, followed by base-facilitated cyclization to form the sultam ring. nih.gov Other approaches include intramolecular hydroamination of sulfonamides, which provides a direct route to the thiazinane-1,1-dioxide ring system. The elucidation of these mechanisms, often involving the characterization of intermediates and transition states, allows chemists to refine synthetic protocols and access a wider array of derivatives for biological evaluation.

Exploration of Interactions with Biochemical Systems (In vitro/Enzymatic Studies, excluding clinical efficacy)

The therapeutic interest in 2-(4-bromophenyl)thiazinane 1,1-dioxide derivatives stems from their interactions with specific enzymatic targets. In vitro studies have been fundamental in characterizing these interactions and providing a molecular-level understanding of their bioactivity.

Enzyme Inhibition Mechanism Investigations (e.g., α-glucosidase, α-amylase, COX-1/COX-2)

Derivatives of the thiazinane 1,1-dioxide family have shown potential as inhibitors of several medically relevant enzymes. For example, a study on a related benzothiazine acetamide (B32628) derivative demonstrated significant inhibitory activity against both α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. nih.gov Kinetic analysis of this derivative revealed a non-competitive mode of inhibition for both enzymes. nih.gov This suggests that the inhibitor binds to an allosteric site on the enzyme, rather than competing with the substrate at the active site, a mechanism that can offer advantages in terms of specificity.

Furthermore, the broader class of sulfur-containing heterocycles has been investigated for anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Various thiazole (B1198619) and isothiazolopyridine derivatives have been reported as inhibitors of COX-1 and COX-2. nih.govresearchgate.net While specific data for 2-(4-bromophenyl)thiazinane 1,1-dioxide is not detailed, the known activity of these related structures provides a strong rationale for evaluating its potential in this area. Understanding the selectivity for COX-2 over COX-1 is a primary goal in the design of safer anti-inflammatory drugs. nih.gov

Below is a table summarizing the inhibitory activity of a representative benzothiazine derivative against α-glucosidase and α-amylase.

| Enzyme | Inhibitor | IC₅₀ (µM) | Mode of Inhibition |

| α-Glucosidase | FA2 Derivative | 5.17 ± 0.28 | Non-competitive |

| α-Amylase | FA2 Derivative | 18.82 ± 0.89 | Non-competitive |

Data sourced from a study on a 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide derivative (FA2). nih.gov

Protein-Ligand Interaction Profiling using Molecular Docking and Dynamics Simulations

To visualize and understand the interactions between thiazinane 1,1-dioxide derivatives and their enzyme targets, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict the binding conformation of a ligand within the active or allosteric site of a protein and identify key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govmdpi.com

For instance, molecular docking of a potent benzothiazine derivative into the active sites of α-glucosidase and α-amylase revealed favorable binding energies. nih.gov Such studies can highlight the crucial role of specific functional groups, like the sulfonyl group (SO₂) and aromatic rings, in anchoring the molecule within the binding pocket and interacting with key amino acid residues. nih.gov MD simulations can further assess the stability of these interactions over time, providing a more dynamic picture of the protein-ligand complex. These computational insights are invaluable for explaining the observed structure-activity relationships and for guiding the prospective design of more potent inhibitors.

Structure-Activity Relationship (SAR) Analysis of Thiazinane 1,1-dioxide Analogues

SAR analysis involves the systematic chemical modification of a lead compound to identify which parts of the molecule are critical for its biological effect. This process is fundamental to medicinal chemistry and drug design.

Rational Design and Synthesis of Derivatives for SAR Exploration

The rational design of new thiazinane 1,1-dioxide analogues is informed by mechanistic understanding and computational predictions. nih.gov By synthesizing a series of compounds with varied substituents on the phenyl ring or at other positions of the thiazinane scaffold, researchers can systematically probe the effects of sterics, electronics, and lipophilicity on biological activity. nih.gov For example, introducing different halogen atoms or alkyl groups on the bromophenyl moiety could significantly impact binding affinity and selectivity for a target enzyme. The synthesis of such focused libraries of compounds allows for the direct testing of hypotheses generated from docking studies and is essential for building a robust SAR. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Understanding

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to build a predictive model. nih.gov

For classes of compounds like thiazine (B8601807) derivatives, QSAR models can predict the inhibitory potency of unsynthesized analogues. nih.gov For example, a 2D-QSAR model for 1,3-thiazine derivatives acting as anti-influenza inhibitors identified key descriptors that correlate with activity. nih.gov Applying such a methodology to 2-(4-bromophenyl)thiazinane 1,1-dioxide derivatives could accelerate the discovery of more potent enzyme inhibitors by prioritizing the synthesis of compounds with the most promising predicted activities, thereby streamlining the drug discovery process.

Investigation of Pharmacophoric Features within the Thiazinane 1,1-dioxide Scaffold

The thiazinane 1,1-dioxide ring system represents a privileged scaffold in medicinal chemistry. As a saturated, six-membered cyclic sulfonamide (or sultam), its three-dimensional structure and distinct electronic properties make it a versatile core for designing biologically active molecules. nih.govresearchgate.net The term pharmacophore refers to the specific ensemble of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a biological target and trigger or block its response. ijpsonline.com Investigations into the thiazinane 1,1-dioxide scaffold focus on identifying these key features to guide the rational design of more potent and selective derivatives.

Key Pharmacophoric Features:

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

Hydrophobic/Aromatic Regions: The 4-bromophenyl ring provides a significant hydrophobic and aromatic region capable of engaging in van der Waals, pi-pi stacking, or cation-pi interactions.

3D Conformation: The non-planar thiazinane ring presents its substituents in a defined three-dimensional arrangement, which is crucial for fitting into the binding pocket of a biological target.

Computational and structure-activity relationship (SAR) studies on related heterocyclic compounds, including various thiazine derivatives, have consistently highlighted the importance of these core features. nih.govresearchgate.net For instance, 3D-QSAR (Quantitative Structure-Activity Relationship) models developed for 1,3-thiazine derivatives have shown that electrostatic and hydrophobic interactions are crucial for improving inhibitory activity. nih.govscielo.org.mx Molecular docking studies on similar scaffolds, such as 1,2-benzothiazine 1,1-dioxides, have further confirmed that the sulfonyl oxygens and aryl substituents are key interaction points within enzyme active sites. brieflands.comnih.gov

The strategic importance of each feature is detailed below:

The Sulfonyl Group (SO₂): This functional group is arguably the most critical pharmacophoric element of the scaffold. As a polar moiety, it significantly influences the molecule's physicochemical properties. The two oxygen atoms are potent hydrogen bond acceptors, allowing the scaffold to anchor to specific amino acid residues (like arginine, lysine, or histidine) in a target's active site. brieflands.com Furthermore, the sulfonyl group is an effective bioisostere for other functionalities like ketones or carboxylic acids and, when integrated into a ring system, it introduces conformational rigidity. nih.govnih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

The Saturated Thiazinane Ring: The non-aromatic, saturated nature of the thiazinane ring provides a fixed, three-dimensional geometry. Unlike flat, aromatic systems, this cyclohexane-like conformation places substituents in distinct axial and equatorial positions. This spatial arrangement is vital for achieving a precise geometric fit with the target protein. The nitrogen atom within the ring also offers a potential site for substitution, allowing for further modulation of the compound's properties.

The 2-Aryl Substituent (4-Bromophenyl Group): The presence of an aryl group at the 2-position is a defining feature that heavily influences biological activity. The 4-bromophenyl ring in the parent compound serves several pharmacophoric roles. It acts as a hydrophobic feature that can occupy a corresponding hydrophobic pocket in a receptor. SAR studies on analogous heterocyclic compounds frequently show that substitutions on this aryl ring can dramatically alter potency and selectivity. nih.govmdpi.com The bromine atom at the para-position is an electron-withdrawing group, which can modulate the electronic properties of the phenyl ring and potentially engage in halogen bonding. Studies on related scaffolds have often shown that electron-withdrawing groups at this position can enhance biological activity. nih.gov

Illustrative Structure-Activity Relationship (SAR) Data

While a comprehensive SAR study for a single biological target is not available in the public literature for the 2-(4-Bromophenyl)thiazinane 1,1-dioxide series, the principles of pharmacophore mapping allow for the prediction of activity trends based on substituent changes. The following table illustrates a hypothetical SAR for this scaffold, demonstrating how modifications to the 2-aryl group could influence inhibitory activity against a generic kinase target, based on established principles from related inhibitor classes.

Disclaimer: The data in this table is illustrative and intended to demonstrate general SAR principles. It is synthesized from qualitative findings on related chemical scaffolds and does not represent experimental results for a specific biological assay.

| Compound ID | Substituent (R) at 4-position of Phenyl Ring | Key Feature Change | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|---|

| 1 | -H | Baseline (Hydrophobic) | 150 | Basic phenyl group provides a hydrophobic interaction. |

| 2 | -Br | Electron-Withdrawing, Halogen Bond Donor | 45 | The electron-withdrawing nature and potential for halogen bonding can enhance binding affinity. nih.gov |

| 3 | -Cl | Electron-Withdrawing, Halogen Bond Donor | 60 | Similar to Bromo but with slightly different size and electronic properties, leading to comparable but slightly lower potency. |

| 4 | -CF₃ | Strongly Electron-Withdrawing, Hydrophobic | 35 | The trifluoromethyl group is a strong electron-withdrawing bioisostere for halogens and can improve metabolic stability. cambridgemedchemconsulting.com |

| 5 | -OCH₃ | Electron-Donating, Potential HBA | 210 | Electron-donating groups often reduce activity in scaffolds where electron-withdrawing properties are favorable for binding. |

| 6 | -NO₂ | Strongly Electron-Withdrawing, HBA | 85 | While strongly electron-withdrawing, the bulky and highly polar nitro group may introduce unfavorable steric or solvation effects. |

Emerging Research Applications of 2 4 Bromophenyl Thiazinane 1,1 Dioxide in Chemical Sciences

Role in Catalysis and Organocatalysis

Development as Chemical Probes for Biological Systems (Non-clinical)

Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The development of novel probes with high specificity and sensitivity is a continuous endeavor in chemical biology. Heterocyclic compounds are frequently employed as scaffolds for the design of such probes due to their diverse chemical properties and ability to interact with biological macromolecules.

While the broader class of thiazinane derivatives has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties, specific research on the development and application of 2-(4-Bromophenyl)thiazinane 1,1-dioxide as a chemical probe for non-clinical biological systems is not yet published. actascientific.comresearchgate.net The presence of the bromophenyl moiety could, in principle, be exploited for developing probes, for example, through cross-coupling reactions to attach fluorophores or other reporter groups. The potential for this molecule to serve as a targeted probe would depend on its specific interactions with biological targets, a subject that awaits investigation.

Potential in Advanced Materials Science Research (e.g., non-linear optics)

The search for new materials with unique optical, electronic, and physical properties is a driving force in materials science. Sulfur-nitrogen heterocycles have been noted for their interesting physicochemical properties, which could be relevant for the design of new materials. mdpi.com The field of non-linear optics (NLO), for instance, relies on molecules with large hyperpolarizabilities, a property that can be influenced by the presence of electron-donating and electron-withdrawing groups within a conjugated system. illinois.eduosti.gov

Currently, there is a lack of specific research investigating the properties of 2-(4-Bromophenyl)thiazinane 1,1-dioxide in the context of advanced materials science, including its potential for applications in non-linear optics. The inherent properties of the thiazinane dioxide ring and the influence of the bromophenyl substituent on the molecule's electronic structure would need to be characterized to assess its suitability for such applications.

Applications in Synthetic Methodology Development

The development of novel synthetic methodologies provides chemists with new tools to construct complex molecules. The reactivity of heterocyclic compounds is often harnessed to create new synthetic routes. The thiazinane ring system, for example, can undergo various transformations, making it a potentially useful building block in organic synthesis. nih.govsemanticscholar.org General synthetic approaches to thiazinane derivatives have been reviewed, highlighting the versatility of this heterocyclic core. nih.gov

While there is a body of literature on the synthesis and reactivity of thiazinane and benzothiazine dioxides, specific examples that utilize 2-(4-Bromophenyl)thiazinane 1,1-dioxide as a key component in the development of new synthetic methodologies are not prominent. nih.govsemanticscholar.org The reactivity of the C-Br bond on the phenyl ring, for instance, could be exploited in cross-coupling reactions to build more complex molecular architectures. However, detailed studies focusing on this aspect for this particular compound are yet to be reported.

Future Directions and Challenges in Research on 2 4 Bromophenyl Thiazinane 1,1 Dioxide

Development of Novel and Highly Efficient Synthetic Pathways

A primary challenge in the exploration of 2-(4-Bromophenyl)thiazinane 1,1-dioxide and its derivatives is the reliance on traditional, often multi-step, synthetic methods. The future development of novel, efficient, and sustainable synthetic pathways is crucial for accelerating research in this area. Modern synthetic methodologies, such as transition-metal-catalyzed reactions, ring-closing metathesis, and radical-initiated cyclizations, offer promising alternatives to classical approaches. mdpi.comucsb.edu

Key areas for future development include:

One-Pot Reactions: Designing cascade or tandem reactions that allow for the construction of the thiazinane ring system in a single operational step from simple starting materials.

Sustainable Chemistry: Employing green chemistry principles, such as using less hazardous reagents like Rongalite or visible-light photocatalysis, to reduce the environmental impact of synthesis. mdpi.comdigitellinc.com

Catalytic C-H Functionalization: Exploring direct functionalization of the thiazinane ring to introduce further complexity without the need for pre-functionalized substrates.

| Synthetic Strategy | Traditional Approach | Future Direction | Potential Advantages |

| Ring Formation | Multi-step sequence involving sulfonamide formation followed by base-mediated cyclization. nih.gov | Palladium-catalyzed intramolecular cyclization of an appropriately substituted precursor. mdpi.com | Higher yields, improved atom economy, milder reaction conditions. |

| Starting Materials | Complex, pre-functionalized substrates. | Readily available alkenyl halides and alcohols. ucsb.edu | Lower cost, greater accessibility of starting materials. |

| Environmental Impact | Use of stoichiometric and often hazardous reagents. | Development of catalytic methods using visible light or sustainable reagents. mdpi.com | Reduced waste, increased safety, alignment with green chemistry principles. |

Advancements in Stereocontrol and Asymmetric Synthesis

The thiazinane ring in 2-(4-Bromophenyl)thiazinane 1,1-dioxide contains at least one stereocenter at the C2 position. The stereochemistry of molecules often dictates their biological activity, making the development of stereoselective and asymmetric synthetic methods a high-priority research area. Current methods may produce racemic or diastereomeric mixtures, requiring tedious separation processes. nih.gov

Future research will likely focus on:

Chiral Catalysis: The use of chiral transition metal catalysts or organocatalysts to induce enantioselectivity during the ring-forming step.

Substrate Control: Designing substrates with chiral auxiliaries that direct the stereochemical outcome of the cyclization reaction.

Enzyme-Mediated Synthesis: Exploring biocatalytic methods to achieve high levels of enantiopurity under mild conditions.

The ability to selectively synthesize specific stereoisomers of 2-(4-Bromophenyl)thiazinane 1,1-dioxide will be essential for detailed structure-activity relationship (SAR) studies and the development of chiral ligands or therapeutic agents. nih.govscispace.com

| Asymmetric Strategy | Description | Expected Outcome |

| Catalytic Asymmetric Hydroamination | Intramolecular cyclization of an unsaturated sulfonamide using a chiral metal catalyst. nih.gov | Enantiomerically enriched 2-(4-bromophenyl)thiazinane 1,1-dioxide. |

| Chiral Auxiliary Approach | Attachment of a removable chiral group to the precursor to guide a diastereoselective cyclization. | Diastereomerically pure intermediate, from which the desired enantiomer is obtained after auxiliary removal. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. | Separation of enantiomers, providing access to both (+) and (-) forms of the compound. |

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. mdpi.commdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and design novel compounds with desired characteristics, significantly reducing the time and cost of research and development. crimsonpublishers.comnih.gov

For 2-(4-Bromophenyl)thiazinane 1,1-dioxide, AI and ML can be applied to:

Predict Physicochemical and ADME Properties: Algorithms can predict properties like solubility, stability, bioavailability, and toxicity, helping to prioritize derivatives for synthesis. mdpi.comnih.gov

De Novo Design: Generative models can design novel thiazinane derivatives with optimized properties for specific biological targets. nih.gov

Virtual Screening: ML models can screen large virtual libraries of compounds to identify those most likely to exhibit a desired biological activity. nih.gov

Synthetic Route Prediction: AI can assist in devising the most efficient synthetic pathways, identifying optimal reagents and reaction conditions.

| AI/ML Application | Objective | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives based on their chemical structure. crimsonpublishers.com | Accelerate the identification of lead compounds with enhanced potency. |

| Generative Adversarial Networks (GANs) | Design novel molecules with specific desired properties (e.g., high binding affinity, low toxicity). nih.gov | Expand the accessible chemical space around the thiazinane scaffold. |

| Deep Learning for Property Prediction | Accurately predict a wide range of molecular properties from the structure alone. mdpi.com | Reduce the need for resource-intensive experimental testing in early discovery phases. |

Exploration of Unconventional Reactivity Profiles

The chemical structure of 2-(4-Bromophenyl)thiazinane 1,1-dioxide offers multiple sites for chemical modification, suggesting a rich and potentially unconventional reactivity profile. The sulfone group is a strong electron-withdrawing group that can influence the reactivity of the entire heterocyclic ring. researchgate.net The bromine atom on the phenyl ring serves as a versatile handle for a wide range of cross-coupling reactions.

Future research should explore:

Functionalization of the Thiazinane Ring: Investigating reactions such as alpha-lithiation followed by reaction with electrophiles to modify the heterocyclic core.

Cross-Coupling Reactions: Utilizing the aryl bromide for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions to generate a library of diverse analogues. nih.gov

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce novel transformations of the thiazinane ring, such as the Ramberg-Bäcklund reaction, to access different molecular scaffolds. ucsb.eduiomcworld.com

Photoredox Catalysis: Using light-mediated reactions to achieve transformations that are difficult under thermal conditions.

| Reaction Type | Target Site | Potential Products |

| Suzuki Coupling | C-Br bond on the phenyl ring | Biaryl derivatives. |

| Buchwald-Hartwig Amination | C-Br bond on the phenyl ring | Aryl amine derivatives. |

| Alpha-Functionalization | C-H bonds adjacent to the sulfone group | Substituted thiazinane derivatives. |

| Ramberg-Bäcklund Reaction | Thiazinane ring | Cyclic olefins. ucsb.edu |

Interdisciplinary Research Opportunities with Chemical Biology and Materials Science

The unique structural and electronic features of 2-(4-Bromophenyl)thiazinane 1,1-dioxide make it a candidate for applications beyond traditional organic synthesis, creating opportunities for collaboration with chemical biologists and materials scientists. The sulfone moiety is a known pharmacophore that can act as a hydrogen bond acceptor and improve metabolic stability, making it valuable in drug design. researchgate.net

Chemical Biology:

Chemical Probes: The compound could be developed into a chemical probe to study biological systems. The bromophenyl group allows for the attachment of fluorescent tags, affinity labels, or photo-crosslinkers to identify protein targets and elucidate mechanisms of action.

Bioisosteric Replacement: The thiazinane 1,1-dioxide scaffold can be explored as a bioisostere for other cyclic systems, such as pyrimidinones, in known bioactive molecules to improve properties or explore new intellectual property space. nih.gov

Materials Science:

Functional Polymers: The molecule could serve as a monomer or building block for the synthesis of novel polymers. The polarity of the sulfone group and the rigidity of the aromatic ring could impart desirable properties such as thermal stability or specific electronic characteristics.

Organic Electronics: Derivatives of cyclic sulfones are being investigated for use in organic electronic materials. mdpi.comresearchgate.net Further functionalization of 2-(4-Bromophenyl)thiazinane 1,1-dioxide could lead to new materials for applications in sensors, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs).

Q & A

Q. What are the established synthetic routes for 2-(4-bromophenyl)thiazinane 1,1-dioxide?

The compound is synthesized via direct sulfonamidation of (4-bromophenyl)methanol with 1,2-thiazinane-1,1-dioxide. Key reagents include 2,3,4,5-tetrafluorophenylboronic acid, oxalic acid dihydrate, and a hexafluoroisopropanol (HFIP)/nitromethane solvent system, which facilitates efficient coupling . Alternative methods involve ring-opening reactions of bicyclic precursors (e.g., 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide) with bromophenol derivatives in DMAc, yielding 66% for compound 35 .

Q. What analytical techniques are critical for characterizing thiazinane derivatives?

Nuclear Magnetic Resonance (NMR, 1H/13C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% as per standard protocols). X-ray crystallography resolves ambiguous stereochemical configurations .

Q. How does the bromophenyl group influence reactivity in further functionalization?

The electron-withdrawing bromine atom enhances electrophilic aromatic substitution (EAS) at the para position, directing reactions like Suzuki-Miyaura cross-coupling. This property is leveraged to introduce diverse aryl groups (e.g., phenyl, pyridyl) at the thiazinane core .

Q. What safety protocols are required for handling reactive intermediates in synthesis?

Sodium hydride (NaH) and lithium hexamethyldisilazide (LiHMDS) must be handled under inert atmospheres (argon/nitrogen) due to moisture sensitivity. Quenching with isopropanol/water mitigates exothermic risks. Personal protective equipment (PPE) and fume hoods are mandatory .

Q. What are common byproducts in thiazinane synthesis, and how are they resolved?

Uncyclized sulfonamides and diastereomers are typical byproducts. Liquid chromatography-mass spectrometry (LC-MS) identifies impurities, while silica gel chromatography or recrystallization isolates pure products. For example, compound 36 required chromatographic purification after methylation .

Advanced Research Questions

Q. How can low yields in methylation reactions (e.g., 32% for compound 36) be optimized?

Yield improvements may involve solvent optimization (e.g., replacing DMAc with DMF), increasing base strength (e.g., using LDA instead of NaH), or stepwise temperature control. Kinetic studies (e.g., in situ NMR monitoring) can identify rate-limiting steps .

Q. What mechanistic insights explain regioselectivity in thiazinane ring functionalization?

Regioselectivity is governed by steric hindrance and electronic effects. For instance, NaH-mediated methylation of compound 35 preferentially targets the less hindered nitrogen atom, while bulky substituents on phenoxy groups direct reactions to para positions .

Q. How do solvent systems like HFIP/nitromethane enhance sulfonamidation efficiency?

HFIP’s strong hydrogen-bond-donating capacity activates sulfonamide precursors, while nitromethane stabilizes transition states via polarity. This combination improves reaction kinetics, as seen in the 66% yield of compound 35 .

Q. What strategies enable diversification of the thiazinane scaffold beyond bromophenyl groups?

Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) introduces diverse substituents. For compound 40 , this method achieved 74% yield. Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos) and microwave-assisted heating further enhance efficiency .

Q. How can contradictory biological activity data for thiazinane derivatives be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Rigorous purity validation (HPLC ≥99%), dose-response studies, and comparative analysis with structural analogs (e.g., compound 276b ) clarify structure-activity relationships .

Methodological Tables

| Common Byproducts | Resolution Method |

|---|---|

| Uncyclized sulfonamides | Silica gel chromatography |

| Diastereomers | Chiral HPLC or recrystallization |

| Oxidative degradation products | Anaerobic reaction conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.